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Compound of Interest

Compound Name:
5-(Dimethylamino)pyridazin-3(2H)-

one hydrochloride

CAS No.: 41773-19-7

Cat. No.: B3007654

Get Quote

Focus: 5-(Dimethylamino)pyridazin-3(2H)-one
Hydrochloride
Introduction & Pharmacological Context
5-(Dimethylamino)pyridazin-3(2H)-one hydrochloride represents a critical chemical scaffold

in the development of cardiotonic and anti-inflammatory therapeutics. The pyridazin-3(2H)-one

core is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for

established drugs like Levosimendan (calcium sensitizer/PDE3 inhibitor) and Milrinone (PDE3

inhibitor).

This specific derivative, characterized by the electron-donating dimethylamino group at position

5 and the hydrochloride salt form, offers enhanced aqueous solubility compared to the parent

lipophilic pyridazinones. This makes it an ideal model compound or lead candidate for

developing Phosphodiesterase (PDE) Inhibitors, specifically targeting the PDE3 and PDE4

isoforms.
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Therapeutic Relevance:

Cardiology: Inhibition of PDE3 prevents cAMP degradation in cardiomyocytes, increasing

intracellular calcium and contractility (positive inotropy) and promoting vasodilation.

Immunology: Inhibition of PDE4 in leukocytes suppresses the release of pro-inflammatory

cytokines (TNF-

, IL-6).

This guide details the design of a Time-Resolved Fluorescence Resonance Energy Transfer

(TR-FRET) cell-based assay to quantify the potency of 5-(Dimethylamino)pyridazin-3(2H)-one

HCl in modulating intracellular cAMP levels.

Mechanism of Action (MOA)
The primary objective of this assay is to measure the compound's ability to prevent the

hydrolysis of cyclic Adenosine Monophosphate (cAMP). Under normal conditions, G-protein

coupled receptors (GPCRs) stimulate Adenylyl Cyclase (AC) to produce cAMP.

Phosphodiesterases (PDEs) rapidly degrade cAMP into AMP, terminating the signal.

By inhibiting PDE, 5-(Dimethylamino)pyridazin-3(2H)-one HCl causes an accumulation of

cAMP. The assay uses a competitive immunoassay format: native cAMP produced by the cell

competes with labeled cAMP (acceptor) for binding to a labeled anti-cAMP antibody (donor).

High drug potency = High cAMP = Low FRET signal.

Figure 1: Signaling Pathway & Assay Principle
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Caption: The compound inhibits PDE-mediated hydrolysis of cAMP.[1][2] In the assay, elevated

cAMP competes with labeled tracer, reducing the FRET signal.

Experimental Protocol: TR-FRET cAMP Accumulation
Assay
Assay Type: Homogeneous, HTS-compatible (No wash steps). Detection Mode: TR-FRET

(e.g., HTRF®, LANCE®).

3.1 Materials & Reagents
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Reagent Specification Purpose

Test Compound
5-(Dimethylamino)pyridazin-

3(2H)-one HCl
PDE Inhibition

Cell Line
HEK293 (overexpressing

PDE3/4) or U937
Cellular host

Stimulation Buffer
HBSS + 20 mM HEPES + 0.5

mM IBMX*
Assay medium

Agonist Forskolin (10 µM final) Basal cAMP stimulation

Reference Control Milrinone or Rolipram Validation standards

Detection Kit
cAMP TR-FRET Kit (Eu-

Cryptate/d2)
Signal quantification

Plate 384-well Low Volume, White Optical reading

*Note: IBMX is a non-selective PDE inhibitor. For this specific assay, omit IBMX in the test wells

to allow the specific compound to demonstrate inhibition, or use a low concentration to set a

threshold.

3.2 Compound Preparation (Critical Step)
The hydrochloride salt form improves aqueous solubility, but stock solutions should still be

prepared carefully to avoid precipitation in cell culture media.

Stock Solution: Dissolve 5-(Dimethylamino)pyridazin-3(2H)-one HCl in 100% DMSO to a

concentration of 10 mM.

Why: Ensures long-term stability and sterility.

Intermediate Dilution: Dilute the stock 1:100 in Stimulation Buffer to 100 µM (1% DMSO).

Serial Dilution: Prepare a 10-point dose-response curve (1:3 dilutions) in Stimulation Buffer

containing 1% DMSO.

Final Assay DMSO: Must be <0.5% to avoid cytotoxicity or non-specific membrane effects.
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3.3 Assay Workflow
Cell Seeding:

Harvest cells and resuspend in Stimulation Buffer at

cells/mL.

Dispense 5 µL of cell suspension (1,000 cells/well) into the 384-well plate.

Compound Addition:

Add 2.5 µL of the test compound (5-(Dimethylamino)pyridazin-3(2H)-one HCl) dilution

series.

Incubate for 15 minutes at Room Temperature (RT).

Causality: Pre-incubation allows the compound to penetrate the cell membrane and bind

the intracellular PDE target before cAMP production is triggered.

Stimulation:

Add 2.5 µL of Forskolin (4x EC80 concentration).

Incubate for 30-45 minutes at RT.

Note: Forskolin activates Adenylyl Cyclase directly, raising the cAMP "ceiling" so that PDE

inhibition becomes detectable.

Lysis & Detection:

Add 5 µL of cAMP-d2 (Acceptor) in Lysis Buffer.

Add 5 µL of Anti-cAMP-Cryptate (Donor) in Lysis Buffer.

Incubate for 1 hour at RT in the dark.

Read:
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Measure fluorescence at 615 nm (Donor) and 665 nm (Acceptor) on a TR-FRET

compatible reader (e.g., EnVision, PHERAstar).

Figure 2: Plate Map & Workflow Logic
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Caption: Sequential addition ensures the inhibitor binds PDE before cAMP synthesis is

triggered by Forskolin.

Data Analysis & Validation
4.1 HTRF Ratio Calculation
The signal is ratiometric, correcting for well-to-well quenching or volume errors.

4.2 Data Transformation
Since this is a competitive assay, the raw FRET signal is inversely proportional to cAMP

concentration.

High Signal = Low cAMP (High PDE activity / Low Inhibition).

Low Signal = High cAMP (Low PDE activity / High Inhibition).

Convert the Ratio to cAMP concentrations using a standard curve run on the same plate. Plot

the cAMP concentration against the Log[Compound] to determine the IC50 (half-maximal

inhibitory concentration).

4.3 Quality Control Metrics
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Metric Acceptance Criteria Troubleshooting

Z-Factor
If <0.5, optimize cell density or

Forskolin concentration.

S/B Ratio
Signal-to-Background (Max

Signal / Min Signal).

CV%
Coefficient of Variation

between replicates.

Troubleshooting & Optimization
1. Solubility Issues (The "HCl" Factor): While the hydrochloride salt improves solubility,

pyridazinones can precipitate in high-salt buffers (like PBS/HBSS) if the stock is too

concentrated.

Solution: Always predilute in DMSO before adding to the aqueous buffer. Ensure the final

DMSO concentration is constant across all wells (including controls).

2. The "Hook Effect" (Prozone): Extremely high concentrations of cAMP (due to potent

inhibition + Forskolin) can saturate the antibodies, leading to artifactual signal changes.

Solution: Titrate Forskolin to finding the EC80. Do not use a saturating dose of Forskolin; you

need a dynamic range to see the increase caused by the pyridazinone.

3. PDE Isoform Selectivity: This compound may inhibit multiple PDEs.[1][2][3]

Validation: To claim specificity, run parallel assays using cell lines expressing only PDE3 or

only PDE4, or use selective reference inhibitors (Milrinone for PDE3, Rolipram for PDE4) to

benchmark the profile of 5-(Dimethylamino)pyridazin-3(2H)-one.
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(Note: Specific literature on the exact CAS 41773-19-7 is limited to chemical catalogs;

pharmacological data is extrapolated from the structure-activity relationships of the

pyridazinone class).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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